

An In-Depth Technical Guide to the Chemical Synthesis of (S)-Sunvozertinib

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Compound of Interest		
Compound Name:	(S)-Sunvozertinib	
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Abstract

(S)-Sunvozertinib, a potent and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent for non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations. This technical guide provides a comprehensive overview of the chemical synthesis pathway of **(S)-Sunvozertinib**, detailing the key transformations, intermediates, and reaction conditions. The synthesis is characterized by a convergent approach, involving the preparation of a substituted pyrimidine core and a functionalized aniline moiety, which are subsequently coupled and elaborated to afford the final active pharmaceutical ingredient. This document includes detailed experimental protocols for pivotal synthetic steps, a summary of quantitative data, and visualizations of the synthetic route and the relevant biological signaling pathway to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

(S)-Sunvozertinib (also known as DZD9008) is a third-generation EGFR-TKI designed to selectively target EGFR mutations, including the challenging exon 20 insertion mutations that confer resistance to earlier-generation inhibitors.[1][2] Its mechanism of action involves the irreversible binding to the ATP-binding site of mutant EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] The chemical structure of **(S)-Sunvozertinib** features



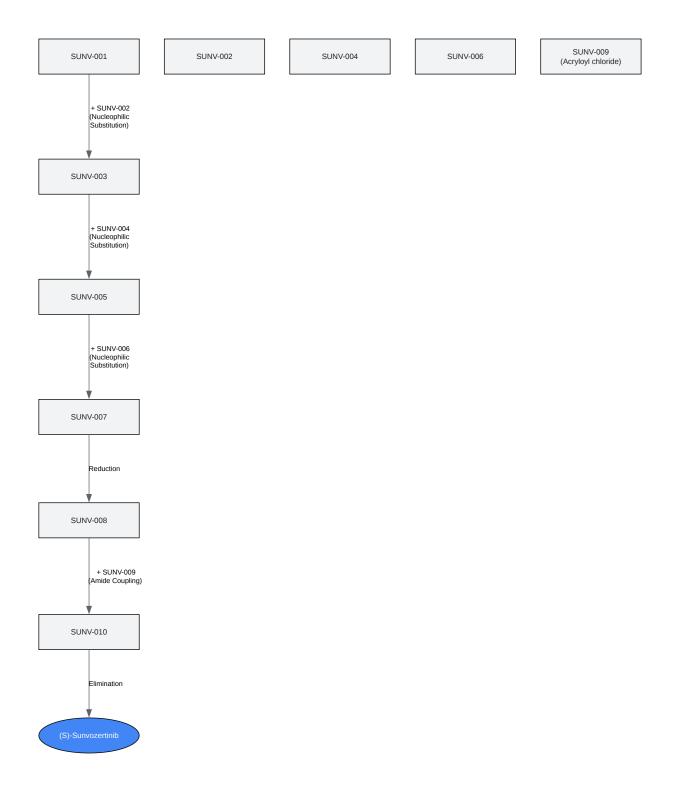
a complex molecular architecture, the synthesis of which requires a multi-step and strategic approach. This guide delineates the core synthetic pathway, providing practical details for its laboratory-scale preparation.

Chemical Synthesis Pathway

The synthesis of **(S)-Sunvozertinib** is accomplished through a convergent route that involves the preparation of key building blocks, followed by their sequential assembly. The overall synthetic scheme can be conceptually divided into the formation of a functionalized pyrimidine intermediate and a substituted aniline component, their subsequent coupling, and final modifications to install the acrylamide warhead.

A general overview of the synthesis is depicted in the following scheme, which involves a series of intermediates designated as SUNV-001 through SUNV-010.[4][5]





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Figure 1: High-level schematic of the (S)-Sunvozertinib synthesis pathway.



Quantitative Data Summary

The following table summarizes the available quantitative data for the key steps in the synthesis of **(S)-Sunvozertinib**. It is important to note that yields for the initial steps are not extensively reported in the public domain and the data presented here is compiled from available patent literature.

Step	Reactants	Product	Yield (%)
Synthesis of SUNV- 007 (52a)	Intermediate 36b and (R)-N,N-dimethylpyrrolidin-3-amine	SUNV-007 (52a)	87.4%
Reduction of SUNV- 007 (52a)	SUNV-007 (52a), Zn, NH₄Cl	SUNV-008 (52b)	63%
Acylation to (S)- Sunvozertinib	SUNV-008 (52b) and Acryloyl chloride	(S)-Sunvozertinib	10.5%

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of **(S)-Sunvozertinib**, based on information disclosed in the patent literature.

Synthesis of Intermediate SUNV-007 (Compound 52a)

To a solution of intermediate 36b (200 mg, 0.429 mmol) and potassium carbonate (119 mg, 0.858 mmol) in dimethyl sulfoxide (3 mL), (R)-N,N-dimethylpyrrolidin-3-amine (59 mg, 0.515 mmol) was added. The reaction mixture was stirred at 22-30 °C for 4 hours, and then the temperature was increased to 50 °C for 1 hour, during which the color of the mixture changed from brown to deep orange. The reaction mixture was then added dropwise into ice-cold water (40 mL). The resulting precipitate was collected by filtration and washed with water (3 x 15 mL). The filter cake was dissolved in dichloromethane (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give SUNV-007 (Compound 52a) as an orange solid (210 mg, 87.4% yield).[6]

Synthesis of Intermediate SUNV-008 (Compound 52b)



To a solution of SUNV-007 (Compound 52a) (210 mg, 0.375 mmol) in a 5:1 (v/v) mixture of methanol and water (5 mL), zinc powder (147 mg, 2.25 mmol) and ammonium chloride (120 mg, 2.25 mmol) were added. The resulting mixture was heated at 90 °C for 2 hours, during which the color changed from orange to brown. The reaction mixture was filtered, and the filtrate was concentrated in vacuo. The crude residue was dissolved in dichloromethane (20 mL) and washed with water (3 x 15 mL). The organic layer was then dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford SUNV-008 (Compound 52b) as a brown solid (125 mg, 63% yield).[6]

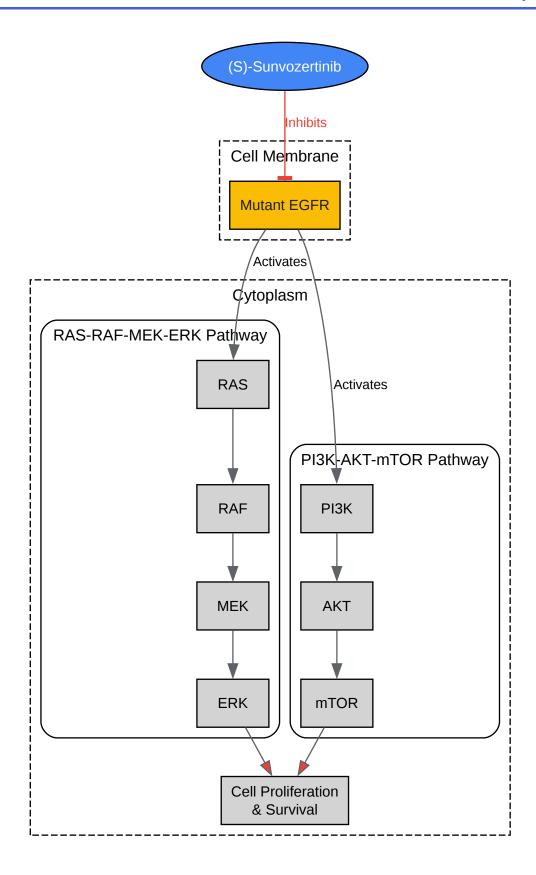
Synthesis of (S)-Sunvozertinib (Example 52)

To a solution of SUNV-008 (Compound 52b) (125 mg, 0.236 mmol) and N,N-diisopropylethylamine (46 mg, 0.354 mmol) in dimethylformamide (1.5 mL) cooled in an icewater bath, acryloyl chloride (21 mg, 0.236 mmol) was added. The resulting mixture was stirred at 5-10 °C for 15 minutes. The reaction was quenched by the addition of water (0.1 mL) and then filtered. The filtrate was purified by preparative HPLC and then lyophilized to give **(S)-Sunvozertinib** as an off-white solid (14.5 mg, 10.5% yield).[6]

Mechanism of Action: EGFR Signaling Pathway

(S)-Sunvozertinib exerts its therapeutic effect by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. In many cancers, mutations in EGFR lead to its constitutive activation, triggering downstream cascades that promote cell proliferation and survival. **(S)-Sunvozertinib** selectively and irreversibly binds to the ATP-binding pocket of mutant EGFR, blocking its kinase activity and halting these aberrant signals.[3]





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Figure 2: Simplified EGFR signaling pathway and the inhibitory action of (S)-Sunvozertinib.



Conclusion

The synthesis of **(S)-Sunvozertinib** is a well-designed process that allows for the efficient construction of this complex molecule. While the publicly available information on the early stages of the synthesis is somewhat limited, the key coupling and final elaboration steps are documented. The information provided in this guide offers a solid foundation for researchers interested in the synthesis and further development of **(S)-Sunvozertinib** and related EGFR inhibitors. A thorough understanding of its synthetic pathway and mechanism of action is crucial for the ongoing efforts to combat EGFR-mutant cancers.

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